molecular formula C8H18N2O B8440056 2-(3,5-Dimethylmorpholino)ethylamine

2-(3,5-Dimethylmorpholino)ethylamine

Cat. No. B8440056
M. Wt: 158.24 g/mol
InChI Key: SKPZIOZINPDRCY-UHFFFAOYSA-N
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Patent
US06166011

Procedure details

The title compound was prepared by a similar method to Preparation 7 from 2-[2-(3,5-dimethylmorpholino)ethyl]-1H-isoindole-1,3(2H)-dione [see Preparation 11] and hydrazine hydrate, to afford 2-(3,5-dimethylmorpholino)ethylamine as a white solid.
Name
2-[2-(3,5-dimethylmorpholino)ethyl]-1H-isoindole-1,3(2H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[N:7]([CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:6]([CH3:21])[CH2:5][O:4][CH2:3]1.O.NN>>[CH3:21][CH:6]1[N:7]([CH2:8][CH2:9][NH2:10])[CH:2]([CH3:1])[CH2:3][O:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
2-[2-(3,5-dimethylmorpholino)ethyl]-1H-isoindole-1,3(2H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1COCC(N1CCN1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1COCC(N1CCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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